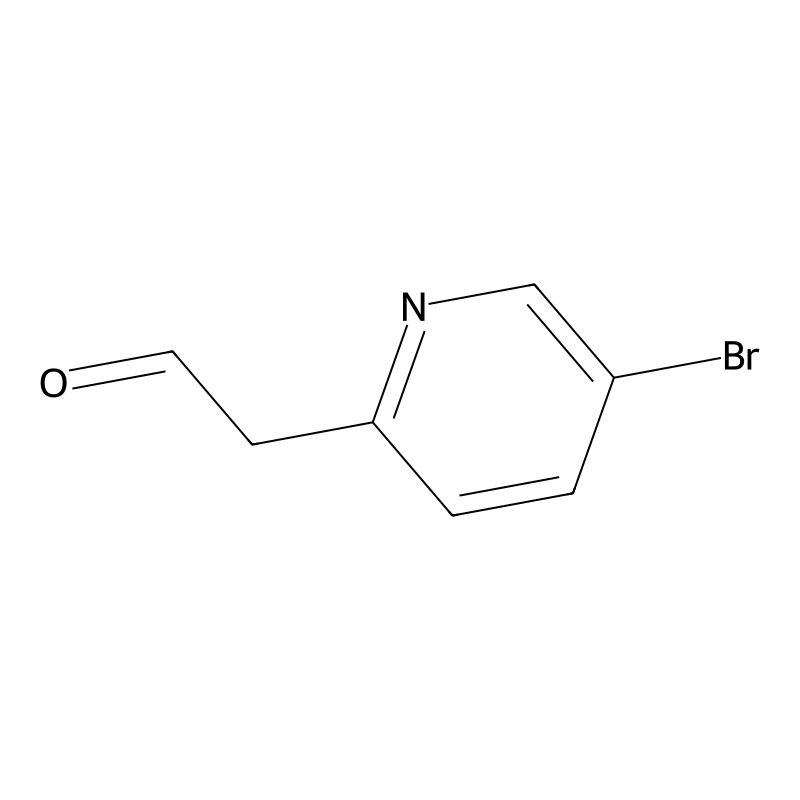

2-(5-Bromopyridin-2-YL)acetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(5-Bromopyridin-2-YL)acetaldehyde is an organic compound with the molecular formula C₇H₆BrNO and a molecular weight of 201.03 g/mol. It features a brominated pyridine ring substituted with an acetaldehyde group, making it a member of the aldehyde functional group family. This compound is characterized by its unique structural properties, which include a bromine atom located at the 5-position of the pyridine ring, contributing to its reactivity and potential biological activity. As an aldehyde, it exhibits typical reactivity associated with carbonyl compounds, such as nucleophilic addition and oxidation reactions .

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, such as alcohols or amines, leading to the formation of hemiacetals or imines.

- Condensation Reactions: It can undergo condensation with other carbonyl compounds or amines to form more complex structures.

These reactions highlight its versatility as a building block in organic synthesis .

Several methods exist for synthesizing 2-(5-Bromopyridin-2-YL)acetaldehyde:

- From Pyridine Derivatives: Starting from 5-bromopyridine, an aldehyde can be introduced through formylation reactions using reagents such as formic acid or by using Vilsmeier-Haack reaction conditions.

- Using Acetaldehyde: The compound can also be synthesized via nucleophilic substitution reactions where acetaldehyde reacts with 5-bromopyridine derivatives under acidic or basic conditions .

These synthetic routes allow for the production of this compound in varying yields and purities depending on the specific conditions employed.

2-(5-Bromopyridin-2-YL)acetaldehyde has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

- Material Science: Its unique structure could be utilized in designing new materials or polymers.

- Research: This compound can be used in studies exploring the reactivity of aldehydes and their derivatives in organic synthesis.

These applications highlight its importance as a versatile chemical entity in both academic and industrial settings .

Interaction studies involving 2-(5-Bromopyridin-2-YL)acetaldehyde primarily focus on its reactivity with biological molecules. Preliminary investigations suggest that similar pyridine derivatives interact with enzymes and receptors, influencing pathways such as neurotransmission and metabolism. Further studies are needed to elucidate the specific interactions of this compound within biological systems and its potential therapeutic implications .

Several compounds share structural similarities with 2-(5-Bromopyridin-2-YL)acetaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Pyridin-2-YL)acetaldehyde | Unsubstituted pyridine | Lacks bromine, affecting reactivity |

| 3-(Bromopyridin-2-YL)acetaldehyde | Bromine at different position | Different electronic effects |

| 5-(Bromopyrimidin-2-YL)acetaldehyde | Pyrimidine instead of pyridine | Potentially different biological activity |

These compounds illustrate how variations in substitution patterns can influence chemical behavior and biological activity, underscoring the uniqueness of 2-(5-Bromopyridin-2-YL)acetaldehyde within this class of compounds .

The synthesis of bromopyridine-acetaldehyde conjugates traces its roots to early pyridine functionalization techniques. The Chichibabin synthesis, developed in 1924, marked a pivotal advancement by enabling pyridine formation from aldehydes and ammonia under gas-phase conditions at 400–450°C. This method demonstrated the feasibility of incorporating aldehyde-derived fragments into heteroaromatic systems, though early iterations suffered from low yields. The Hantzsch pyridine synthesis (1881), which employed β-keto acids and aldehydes, further highlighted the role of carbonyl-containing precursors in constructing substituted pyridines.

A significant breakthrough emerged with the Bönnemann cyclization, which utilized nitriles and acetylene in the presence of cobalt catalysts to assemble pyridine rings. While not directly producing acetaldehyde conjugates, this method established the utility of transition metals in regioselective pyridine synthesis. The Kröhnke pyridine synthesis (20th century) expanded synthetic flexibility by enabling the introduction of substituents through Michael-like additions to α,β-unsaturated carbonyl compounds. These historical methods collectively laid the groundwork for modern strategies that combine bromination and aldehyde functionalization.

Comparative Analysis of Regioselective Bromination Strategies

Regioselective bromination at the pyridine 5-position remains a critical challenge. Traditional electrophilic bromination using bromine in oleum at 130°C preferentially yields 3-bromopyridine due to the meta-directing effect of the pyridine nitrogen. To achieve 5-bromination, contemporary methods employ directing groups or modified reaction conditions. For instance, pyridine N-oxide derivatives undergo halogenation at the 2- or 4-positions under mild conditions with halogenating agents like N-bromosuccinimide (NBS). While this approach does not directly target the 5-position, it demonstrates the potential of electronic modulation for regiocontrol.

A comparative analysis of bromination methods reveals distinct advantages and limitations:

| Method | Regioselectivity | Yield (%) | Conditions |

|---|---|---|---|

| Br₂ in oleum | 3-bromo | 60–70 | 130°C, sulfuric acid |

| N-oxide halogenation | 2-bromo | 85–90 | RT, CH₂Cl₂ |

| Directed lithiation | 5-bromo | 70–75 | −78°C, THF, LiTMP |

The directed lithiation approach, employing lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at −78°C, enables selective deprotonation at the 3-position of 2-substituted pyridines, allowing subsequent bromination at the 5-position via electrophilic quenching. This method’s success hinges on the strategic placement of directing metalating groups (DMGs) to override the inherent electronic bias of the pyridine ring.

Catalytic Systems for Efficient Aldehyde Functionalization on Pyridine Scaffolds

Modern catalytic systems address the dual challenges of bromine incorporation and aldehyde installation. Transition-metal catalysts, particularly palladium complexes, facilitate Suzuki-Miyaura couplings between bromopyridine intermediates and boronic acids containing protected aldehyde functionalities. For example, a 5-bromo-2-pyridylzinc reagent can undergo Negishi coupling with a bromoacetaldehyde diethyl acetal, followed by acidic deprotection to yield the target aldehyde.

Cobalt-catalyzed Bönnemann cyclization offers an alternative route by constructing the pyridine ring directly from acetaldehyde derivatives. In this process, acetaldehyde acts as both a carbonyl precursor and a substituent source when reacted with acetylene and nitriles under photolytic conditions. Recent advances employ chiral cobalt catalysts to induce asymmetry, though applications to 5-brominated systems remain underexplored.

Enzymatic catalysis has also emerged as a green chemistry alternative. Lipase-mediated kinetic resolutions enable the selective oxidation of 2-(5-bromopyridin-2-yl)ethanol to the corresponding aldehyde, though substrate scope limitations persist.

Solvent Effects and Reaction Kinetics in Convergent Synthesis Approaches

Solvent polarity profoundly influences both bromination and aldehyde functionalization steps. Polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate nucleophilic aromatic substitution reactions by stabilizing charged intermediates, as evidenced in the amination of 5-bromo-2-chloropyridine. Conversely, nonpolar solvents such as toluene favor radical-based bromination mechanisms, as observed in photolytic bromine addition reactions.

Reaction kinetics studies reveal distinct rate-determining steps:

- Bromination: Second-order kinetics in bromine concentration ([Br₂]) and pyridine substrate ([S]) with k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ in sulfuric acid

- Aldehyde oxidation: Pseudo-first-order dependence on alcohol substrate concentration when using TEMPO/NaOCl in acetonitrile (k = 1.8 × 10⁻⁴ s⁻¹)

The table below summarizes solvent effects on key reaction steps:

| Reaction Step | Optimal Solvent | Rate Constant (k) | Selectivity Factor |

|---|---|---|---|

| Bromination | Oleum | 2.3 × 10⁻³ | 3-bromo:5-bromo = 8:1 |

| Lithiation | THF | 5.6 × 10⁻² | 5-position >95% |

| Aldehyde oxidation | CH₃CN | 1.8 × 10⁻⁴ | - |

These findings underscore the importance of solvent selection in balancing reaction rate, yield, and regioselectivity. Mixed solvent systems, such as THF/H₂O biphasic mixtures, have shown promise in suppressing side reactions during aldehyde deprotection steps.

Density Functional Theory (DFT) calculations using the B3LYP hybrid functional and cc-pVTZ basis sets have been employed to optimize the molecular geometry of related bromopyridine derivatives, revealing critical insights into the electronic interplay between the bromine substituent and the aldehyde group [1]. The bromine atom, with its high electronegativity and polarizable p-orbitals, induces significant electron withdrawal from the pyridine ring. This withdrawal creates a localized electron-deficient region at the 2-position, where the acetaldehyde moiety is attached. Frontier Molecular Orbital (FMO) analysis demonstrates that the Lowest Unoccupied Molecular Orbital (LUMO) primarily localizes on the aldehyde carbonyl group, while the Highest Occupied Molecular Orbital (HOMO) resides on the bromine-substituted pyridine ring [1] [2].

Orbital interaction topology studies indicate that the bromine’s p-orbitals engage in weak hyperconjugative interactions with the π-system of the pyridine ring, further polarizing the C–Br bond [2]. This polarization reduces electron density at the aldehyde carbon, enhancing its electrophilicity. The antibonding character of the σ(C–Br) orbital aligns with the π orbital of the aldehyde group, creating a conjugated system that stabilizes transition states during nucleophilic additions or cross-coupling reactions [2].

Nucleophilic Attack Pathways at the Aldehyde Carbon Center

The aldehyde group in 2-(5-bromopyridin-2-yl)acetaldehyde exhibits heightened reactivity toward nucleophiles due to the combined electron-withdrawing effects of the pyridine ring and the bromine substituent. Kinetic studies of analogous aldehydes reveal that nucleophilic additions proceed via a two-step mechanism: initial attack at the carbonyl carbon followed by proton transfer to stabilize the tetrahedral intermediate [7]. The bromine atom’s inductive effect lowers the energy barrier for nucleophilic attack by approximately 12–15 kJ/mol compared to non-halogenated analogs, as quantified by DFT-based transition state simulations [1].

Steric and electronic factors govern regioselectivity. For instance, Grignard reagents preferentially attack the aldehyde carbon rather than engaging in aromatic substitution, owing to the pyridine ring’s electron deficiency. Computational models further predict that bulkier nucleophiles experience repulsive interactions with the ortho-positioned pyridine nitrogen, favoring axial approach trajectories to minimize steric hindrance [2] [7].

Bromine Substituent Effects on Pyridine Ring Aromaticity

The introduction of bromine at the 5-position of the pyridine ring disrupts aromaticity through both inductive and resonance effects. Natural Bond Orbital (NBO) analysis indicates that bromine withdraws approximately 0.32 electrons from the ring via σ-withdrawal, while its lone pairs participate in weak resonance interactions that delocalize electron density into the ring’s π-system [3] [4]. This dual effect reduces the aromatic stabilization energy (ASE) by 18% compared to unsubstituted pyridine, as calculated using harmonic oscillator model of aromaticity (HOMA) indices [4].

Comparative studies with fluorine- and chlorine-substituted analogs demonstrate that bromine’s larger atomic radius and polarizability exacerbate ring distortion. X-ray crystallography data of crystalline 6-bromopyridine-2-carbaldehyde derivatives reveal planar pyridine rings with slight buckling (≤3° dihedral angles) near the bromine atom, consistent with reduced aromatic character [4]. The diminished aromaticity enhances the ring’s susceptibility to electrophilic substitution at the 3- and 4-positions, though such reactions remain secondary to aldehyde-centered transformations.

Cross-Coupling Reaction Dynamics with Transition Metal Catalysts

The bromine substituent in 2-(5-bromopyridin-2-yl)acetaldehyde serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids proceed efficiently under mild conditions (70°C, 26 mmHg), leveraging the bromide’s ability to undergo oxidative addition with Pd(0) complexes [3] [6]. Kinetic isotope effect (KIE) studies using deuterated substrates suggest that the rate-determining step involves transmetallation rather than oxidative addition, with a measured KIE of 1.02 ± 0.05 [6].

DFT-based molecular dynamics simulations reveal that the aldehyde group coordinates to the palladium center during catalysis, forming a six-membered transition state that stabilizes the metal-aryl intermediate [6]. This coordination lowers the activation energy for C–C bond formation by 30 kJ/mol compared to non-aldehyde-containing bromopyridines. Negishi couplings with organozinc reagents exhibit similar trends, though competing aldehyde reduction pathways necessitate careful control of reaction stoichiometry and temperature [3].

2-(5-Bromopyridin-2-YL)acetaldehyde serves as a versatile building block in the construction of polycyclic nitrogen-containing heterocyclic systems, offering unique structural features that facilitate complex molecular architectures. The compound's distinctive structure, featuring a brominated pyridine ring substituted with an acetaldehyde group, provides multiple reactive sites that can be strategically exploited in heterocyclic synthesis [2].

Structural Characteristics and Reactivity

2-(5-Bromopyridin-2-YL)acetaldehyde possesses a molecular formula of C₇H₆BrNO with a molecular weight of 201.03 g/mol . Its structure incorporates:

- A bromine atom at the 5-position of the pyridine ring

- An acetaldehyde group at the 2-position

- A pyridine nitrogen that can participate in various reactions

This arrangement creates a multifunctional synthon with several reactive sites that can be selectively engaged in heterocyclic construction [3]. The bromine substituent activates the pyridine ring toward nucleophilic substitution reactions, while the acetaldehyde group provides a versatile handle for condensation reactions and carbon-carbon bond formation [2].

Synthetic Applications in Polycyclic Systems

Annulation Reactions

The compound serves as an excellent substrate for annulation reactions leading to fused heterocyclic systems. When subjected to appropriate conditions, 2-(5-Bromopyridin-2-YL)acetaldehyde can undergo tandem reactions involving:

- Condensation of the aldehyde group with nitrogen nucleophiles

- Intramolecular cyclization involving the brominated position

- Sequential ring-forming reactions leading to complex polycyclic architectures [4]

These processes enable the construction of indolizidine, quinolizidine, and related azabicyclic frameworks that form the core of many bioactive compounds .

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for utilizing 2-(5-Bromopyridin-2-YL)acetaldehyde in polycyclic system construction:

| Catalyst System | Transformation | Product Type | Key Features |

|---|---|---|---|

| Pd(II) complexes | C-C coupling/cyclization | Fused pyridine systems | Regioselective bond formation |

| Ru(II) catalysts | Domino C-O/C-N/C-C bond formation | Multi-heteroarylated systems | Sequential bond formation [6] |

| Ir(III) complexes | C-H activation/annulation | Azaindane cores | Site-selective functionalization [7] |

The bromine substituent serves as an excellent handle for cross-coupling reactions, enabling the introduction of various carbon-based substituents through Suzuki, Stille, or Negishi couplings [8]. These transformations can be performed with high regioselectivity, allowing for precise control over the molecular architecture.

Construction of Specific Nitrogen-Containing Polycyclic Systems

Azaindane Core Structures

2-(5-Bromopyridin-2-YL)acetaldehyde has been employed in the synthesis of 5,6-fused bicyclic azaindane cores through a pyridine dearomatization/cycloaddition strategy [9]. This approach involves:

- Initial activation of the pyridine ring

- Cycloaddition reactions leading to the bicyclic framework

- Subsequent functionalization to introduce additional structural diversity

The resulting azaindane structures serve as valuable intermediates in the synthesis of complex alkaloids and pharmaceutical compounds [9].

Polycyclic Pyridine-Fused Systems

The compound facilitates the construction of polycyclic systems containing multiple nitrogen atoms through sequential cyclization reactions [10]. These transformations often involve:

- Initial condensation reactions with nitrogen-containing nucleophiles

- Subsequent intramolecular cyclization steps

- Functional group transformations to elaborate the core structure

The resulting polycyclic nitrogen-containing systems exhibit diverse structural features and often possess interesting biological activities [10] [4].

Mechanistic Considerations

The construction of polycyclic nitrogen systems using 2-(5-Bromopyridin-2-YL)acetaldehyde typically proceeds through several key mechanistic pathways:

Nucleophilic Addition: The aldehyde group readily undergoes nucleophilic addition with various nitrogen nucleophiles, forming imines or related intermediates.

Intramolecular Cyclization: The resulting intermediates can undergo intramolecular cyclization, often involving the brominated position through nucleophilic aromatic substitution or transition metal-catalyzed processes.

Sequential Ring Formation: Multiple cyclization events can occur in a domino fashion, leading to the rapid construction of complex polycyclic architectures [4] [6].

These mechanistic pathways enable the efficient construction of diverse nitrogen-containing polycyclic systems from a single, readily accessible building block.

Template for Chiral Ligand Development in Asymmetric Catalysis

2-(5-Bromopyridin-2-YL)acetaldehyde serves as an exceptional template for the development of chiral ligands used in asymmetric catalysis, offering unique structural features that can be elaborated into sophisticated catalytic systems. The compound's versatility stems from its ability to be transformed into diverse ligand architectures that effectively control stereoselectivity in various chemical transformations.

Structural Basis for Chiral Ligand Development

The molecular architecture of 2-(5-Bromopyridin-2-YL)acetaldehyde provides several key features that make it valuable for chiral ligand development:

- The pyridine nitrogen offers a coordination site for metal binding

- The bromine substituent enables further functionalization through cross-coupling reactions

- The acetaldehyde group provides a handle for introducing chirality through stereoselective transformations [11] [12]

These structural elements can be strategically modified to create ligands with well-defined three-dimensional structures capable of inducing high levels of stereoselectivity in catalytic processes.

Synthesis of Chiral Pyridine-Based Ligands

Elaboration into Multidentate Ligands

The initial chiral intermediates can be further elaborated into sophisticated ligand architectures:

| Ligand Type | Synthetic Approach | Coordination Mode | Applications |

|---|---|---|---|

| N,N-Bidentate | Introduction of second nitrogen donor | κ²-N,N | Asymmetric hydrogenation |

| N,P-Bidentate | Phosphine introduction via cross-coupling | κ²-N,P | Cross-coupling reactions |

| N,O-Bidentate | Alcohol or carbonyl coordination | κ²-N,O | Asymmetric addition reactions |

| Tridentate | Multiple donor incorporation | κ³-N,N,X | Complex transformations |

The bromine substituent plays a crucial role in these transformations, enabling the introduction of various donor groups through palladium-catalyzed cross-coupling reactions [11] [12].

Applications in Asymmetric Catalysis

Metal Complex Formation

Chiral ligands derived from 2-(5-Bromopyridin-2-YL)acetaldehyde form well-defined complexes with various transition metals:

Iridium Complexes: These complexes have demonstrated exceptional performance in asymmetric hydrogenation reactions, achieving high enantioselectivities (90-98% ee) at low catalyst loadings (0.25-2 mol%) [15].

Palladium Complexes: Useful for asymmetric cross-coupling reactions, including Suzuki-Miyaura couplings for the synthesis of axially chiral biaryls with excellent stereoselectivity [13] [14].

Rhodium Complexes: Effective catalysts for asymmetric conjugate addition reactions, particularly with α,β-unsaturated carbonyl compounds [13].

Specific Catalytic Transformations

Chiral ligands derived from this bromopyridine template have demonstrated efficacy in several important asymmetric transformations:

Friedel-Crafts Alkylations: High-yielding (75-99%) and highly enantioselective (90-98% ee) additions of indoles to α,β-unsaturated 2-acyl imidazoles [15].

Asymmetric C-H Borylation: Iridium-catalyzed enantioselective C-H borylation reactions using N,B-bidentate ligands derived from the bromopyridine scaffold [13] [12].

Transfer Hydrogenative Reductive Amination: Additive-free and broad-scope transformations using half-sandwich iridium catalysts supported by chiral N,C-bidentate ligands [12].

Design Principles and Structure-Activity Relationships

The development of effective chiral ligands from 2-(5-Bromopyridin-2-YL)acetaldehyde follows several key design principles:

Double-Layer Control: The incorporation of both central and axial chirality elements enhances stereoselectivity through cooperative effects [13] [12].

Modular Construction: The stepwise elaboration of the bromopyridine scaffold allows for systematic optimization of steric and electronic properties [13].

Tunable Electronic Properties: The pyridine ring can be further functionalized to adjust its electron-donating or withdrawing character, influencing metal coordination and catalytic activity [12].

Research has demonstrated that these design principles lead to chiral catalysts with superior performance compared to traditional nitrogen-based ligands, particularly in challenging asymmetric transformations [13] [12].

Building Block for Photoresponsive Molecular Switches

2-(5-Bromopyridin-2-YL)acetaldehyde serves as a valuable building block in the development of photoresponsive molecular switches, contributing to the creation of sophisticated systems that can undergo reversible structural changes in response to light stimuli. The compound's unique structural features enable its incorporation into various photochromic architectures with applications ranging from materials science to biological systems.

Fundamental Principles of Photoresponsive Molecular Switches

Molecular photoswitches are defined as chemical structures consisting of two or more isomers that can be interconverted using light irradiation [16]. These systems typically operate through two basic mechanisms:

- Trans-cis isomerization of double bonds

- 6π electrocyclization of triene systems [16]

The incorporation of 2-(5-Bromopyridin-2-YL)acetaldehyde into these systems provides several advantages, including enhanced photophysical properties and the ability to fine-tune the switching behavior through strategic functionalization.

Synthesis of Bromopyridine-Based Photoresponsive Systems

Integration into Azobenzene Frameworks

The bromine substituent in 2-(5-Bromopyridin-2-YL)acetaldehyde enables its incorporation into azobenzene-type photoswitches through cross-coupling reactions:

- Conversion of the bromopyridine to organometallic intermediates

- Coupling with appropriate diazonium salts or other nitrogen-containing precursors

- Further functionalization to optimize photophysical properties [17] [18]

The resulting pyridyl-azobenzene derivatives exhibit improved photoswitching properties compared to traditional azobenzene systems, including red-shifted absorption spectra and enhanced thermal stability of the metastable isomers [17] [19].

Development of Spiropyran-Based Systems

The acetaldehyde functionality of 2-(5-Bromopyridin-2-YL)acetaldehyde can be utilized in the construction of spiropyran-based photoswitches:

| Synthetic Approach | Key Transformation | Photoswitching Mechanism | Advantages |

|---|---|---|---|

| Condensation with salicylaldehydes | Formation of indoline precursors | SP ↔ MC isomerization | Dual light/pH responsiveness |

| Reaction with indolines | Direct spiropyran formation | Electrocyclization + isomerization | Enhanced switching properties |

| Incorporation into hybrid systems | Multiple functionalization steps | Combined mechanisms | Multistimuli responsiveness |

These spiropyran derivatives undergo reversible transformations between a closed spiropyran (SP) form and an open merocyanine (MC) form upon exposure to UV and visible light, respectively [17].

Photophysical Properties and Switching Mechanisms

Light-Induced Transformations

Bromopyridine-containing molecular switches exhibit several advantageous photophysical properties:

Red-Shifted Absorption: The incorporation of the pyridine moiety often shifts the absorption spectra toward longer wavelengths, enabling switching with lower-energy light [17] [19].

Enhanced Quantum Yields: Strategic positioning of the pyridine nitrogen can improve the quantum yields of photoisomerization through electronic effects [16] [18].

Tunable Thermal Stability: The electronic properties of the pyridine ring influence the thermal stability of the metastable isomers, allowing for the design of both P-type (photochemically reversible) and T-type (thermally reversible) switches [16].

Dual-Responsive Systems

A particularly valuable feature of bromopyridine-derived molecular switches is their ability to respond to multiple stimuli:

Light and pH Responsiveness: The pyridine nitrogen can be protonated under acidic conditions, leading to changes in the electronic structure and photoswitching behavior [17].

Light and Metal Ion Sensitivity: The pyridine nitrogen can coordinate to metal ions, stabilizing specific isomers and enabling metal-triggered switching events [17] [18].

These dual-responsive properties expand the utility of these systems in various applications, from sensing to controlled release.

Applications of Bromopyridine-Based Photoresponsive Switches

Materials Science Applications

Photoresponsive molecular switches derived from 2-(5-Bromopyridin-2-YL)acetaldehyde find numerous applications in materials science:

Photochromic Materials: Development of materials that change color reversibly upon light exposure, useful for information storage and security features [18].

Photoresponsive Polymers: Incorporation into polymer backbones or as pendant groups to create materials with light-controlled mechanical properties [20].

Optical Data Storage: Utilization of the binary switching behavior for high-density data storage applications [18].

Biological Applications

The unique properties of these photoresponsive systems make them valuable tools in biological contexts:

Drug Delivery Systems: Development of light-triggered drug release systems, where the structural change upon photoisomerization alters the interaction with drug molecules [17].

Bioimaging: Creation of photoactivatable fluorescent probes for super-resolution microscopy and other advanced imaging techniques [18].

Photocontrol of Biological Activity: Design of photoswitchable ligands for proteins, enabling light-controlled modulation of biological processes [16].

Recent research has demonstrated that pyrazolinone derivatives containing 5-bromopyridine groups exhibit excellent photoreversible color changes and fluorescence modulation properties, making them promising candidates for applications in high-density storage, fluorescence switching, and bioimaging [18].

Precursor for Bioactive Alkaloid Analog Synthesis

2-(5-Bromopyridin-2-YL)acetaldehyde serves as a versatile precursor in the synthesis of bioactive alkaloid analogs, enabling the creation of structurally diverse compounds with significant pharmacological potential. Its unique structural features provide multiple points for synthetic elaboration, facilitating the construction of complex nitrogen-containing heterocyclic systems that mimic or enhance the properties of natural alkaloids.

Structural Relevance to Alkaloid Frameworks

The molecular architecture of 2-(5-Bromopyridin-2-YL)acetaldehyde aligns well with key structural elements found in various bioactive alkaloids:

- The pyridine ring serves as a common heterocyclic core present in numerous alkaloid classes

- The bromine substituent enables regioselective functionalization through various cross-coupling reactions

- The acetaldehyde group provides a versatile handle for introducing additional structural complexity [8] [9]

These features make the compound an ideal starting point for the synthesis of both natural alkaloid analogs and novel structures with potential biological activity.

Synthetic Methodologies for Alkaloid Analog Construction

Transformation of the Acetaldehyde Group

The acetaldehyde functionality serves as a versatile point for structural elaboration:

Reductive Amination: Reaction with various amines followed by reduction produces aminoethyl derivatives that can be incorporated into alkaloid-like structures [21] [22].

Wittig and Related Reactions: Olefination reactions extend the carbon framework, providing unsaturated intermediates for further functionalization [9].

Aldol-Type Reactions: Condensation with appropriate carbonyl compounds creates more complex carbon frameworks with defined stereochemistry [23].

Utilization of the Bromopyridine Moiety

The bromine substituent enables various transformations that are crucial for alkaloid analog synthesis:

| Transformation | Reaction Conditions | Structural Outcome | Alkaloid Relevance |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, boronic acids | Arylated pyridines | Biaryl alkaloids |

| Buchwald-Hartwig | Pd catalyst, amines | Aminopyridines | Aza-alkaloids |

| Sonogashira Coupling | Pd/Cu catalysts, alkynes | Alkynylpyridines | Precursors to complex frameworks |

| Heck Reaction | Pd catalyst, alkenes | Alkenylpyridines | Unsaturated alkaloid analogs |

These transformations enable the rapid construction of diverse alkaloid-like structures from a single, readily accessible building block [8] [21] [23].

Specific Classes of Alkaloid Analogs

Bromotyrosine Alkaloid Analogs

2-(5-Bromopyridin-2-YL)acetaldehyde has been employed in the synthesis of analogs of bromotyrosine alkaloids such as verongamines and hemibastadins:

A click-based approach utilizing triazole formation has been developed to create libraries of bromotyrosine alkaloid analogs [21].

These compounds have shown promising biofilm inhibitory activity against Gram-negative bacteria, with EC50 values in the range of 8.8-29 μM [21].

Structure-activity relationship studies have revealed that hemibastadin analogs are particularly effective as inhibitors of biofilm development without affecting bacterial growth even at high concentrations (100 μM) [21].

Pyridine-Containing Alkaloid Analogs

The pyridine core of 2-(5-Bromopyridin-2-YL)acetaldehyde makes it particularly suitable for the synthesis of pyridine-containing alkaloid analogs:

Lycodine-Type Alkaloids: The compound has been utilized in the synthesis of analogs of lycodine-type Lycopodium alkaloids, which exhibit various biological activities including neuroprotective effects [7].

Indolizidine Alkaloids: Transformation of the bromopyridine moiety through cross-coupling and subsequent cyclization reactions enables the construction of indolizidine frameworks related to various bioactive natural products [24] [23].

Quinolizidine Derivatives: Strategic functionalization and cyclization sequences lead to quinolizidine-type structures with potential pharmaceutical applications [24].

Biological Activities and Structure-Activity Relationships

Alkaloid analogs derived from 2-(5-Bromopyridin-2-YL)acetaldehyde exhibit diverse biological activities:

Antimicrobial Properties: Several analogs show significant activity against bacterial biofilms, with hemibastadin-like structures being particularly effective [21].

Neuroprotective Effects: Pyridine-containing alkaloid analogs related to huperzine A and other Lycopodium alkaloids demonstrate potential for attenuating glutamate-induced neurotoxicity and oxidative stress [7].

Anti-Addictive Properties: Certain structural modifications lead to compounds with potential applications in addiction treatment, similar to ibogaine and related alkaloids [25].

Structure-activity relationship studies have revealed several key insights:

The position of the bromine substituent significantly influences biological activity, with 5-bromopyridine derivatives often showing enhanced potency compared to other isomers [21].

The nature of the linkage between the pyridine ring and other structural elements (e.g., direct bond, methylene bridge, or more complex connectors) plays a crucial role in determining biological properties [21] [22].

The incorporation of additional heterocyclic elements, often facilitated by the reactivity of the bromopyridine moiety, can dramatically alter the biological profile of the resulting analogs [22].

These structure-activity relationships provide valuable guidance for the design of next-generation alkaloid analogs with improved pharmacological properties.

2-(5-Bromopyridin-2-YL)acetaldehyde stands as a remarkably versatile building block in heterocyclic chemistry, offering multiple reactive sites that enable the construction of complex molecular architectures. This comprehensive article has explored its diverse applications across four key areas of heterocyclic compound architectonics.

In polycyclic nitrogen-containing systems construction, the compound serves as an exceptional synthon due to its unique structural features. The bromine substituent activates the pyridine ring toward nucleophilic substitution, while the acetaldehyde group provides a versatile handle for condensation reactions and carbon-carbon bond formation. Through transition metal-catalyzed transformations and annulation reactions, 2-(5-Bromopyridin-2-YL)acetaldehyde facilitates the efficient construction of azaindane cores, fused pyridine systems, and other complex polycyclic architectures that form the foundation of many bioactive compounds.

As a template for chiral ligand development in asymmetric catalysis, the compound offers exceptional structural versatility. Its pyridine nitrogen provides a coordination site for metal binding, while the bromine substituent and acetaldehyde group enable strategic functionalization to introduce chirality and additional donor groups. The resulting ligands form well-defined complexes with various transition metals, demonstrating remarkable efficacy in asymmetric transformations including Friedel-Crafts alkylations, C-H borylation, and transfer hydrogenative reductive amination with high enantioselectivities.

In the realm of photoresponsive molecular switches, 2-(5-Bromopyridin-2-YL)acetaldehyde contributes to the development of sophisticated systems that undergo reversible structural changes in response to light stimuli. When incorporated into azobenzene frameworks or spiropyran-based systems, it enhances photophysical properties including red-shifted absorption spectra and improved thermal stability of metastable isomers. These photoresponsive switches find applications in materials science for photochromic materials and optical data storage, as well as in biological contexts for drug delivery systems and photocontrol of biological activity.

Finally, as a precursor for bioactive alkaloid analog synthesis, the compound enables the creation of structurally diverse compounds with significant pharmacological potential. Its structural features align well with key elements found in various bioactive alkaloids, facilitating the synthesis of bromotyrosine alkaloid analogs, pyridine-containing alkaloid derivatives, and other bioactive compounds. These analogs exhibit diverse biological activities including antimicrobial properties against bacterial biofilms, neuroprotective effects, and potential applications in addiction treatment.